Cimiracemoside I

5-HT7 receptor serotonin receptor antagonism menopausal symptom mechanism

Cimiracemoside I (CAS 473554-73-3) is a 9,19-cyclolanostane-type triterpene glycoside originally isolated and structurally elucidated from the roots/rhizomes of black cohosh (Cimicifuga racemosa, syn. Actaea racemosa).

Molecular Formula C35H52O8
Molecular Weight 600.8 g/mol
CAS No. 473554-73-3
Cat. No. B12755275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimiracemoside I
CAS473554-73-3
Molecular FormulaC35H52O8
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C
InChIInChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1
InChIKeyFZLZHFMMPIVMNA-GGKBUSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimiracemoside I (CAS 473554-73-3): A Structurally Defined 9,19-Cyclolanostane Triterpene Glycoside from Black Cohosh for Targeted Phytochemical Research & Reference Standard Procurement


Cimiracemoside I (CAS 473554-73-3) is a 9,19-cyclolanostane-type triterpene glycoside originally isolated and structurally elucidated from the roots/rhizomes of black cohosh (Cimicifuga racemosa, syn. Actaea racemosa). Its structure was determined by comprehensive spectral analysis to be 7-dehydro-23-epi-12,26-dideoxyacteol-3-O-β-D-xylopyranoside, distinguishing it from other cycloartane glycosides in the same botanical matrix [1]. The compound belongs to the cimiracemoside series (I–P), a class of triterpene xylosides that have garnered attention as potential bioactive markers and quality control analytes for black cohosh dietary supplements [2].

Why Black Cohosh Triterpene Glycosides Cannot Be Interchanged: Cimiracemoside I's Distinct Pharmacological Fingerprint vs. Actein and 23-epi-26-Deoxyactein


Black cohosh extracts are standardized commercially based on total triterpene glycoside content calculated as 23-epi-26-deoxyactein equivalents, yet individual constituents exhibit markedly divergent target engagement profiles that render simple substitution scientifically unsound [1]. The cimiracemoside series differs fundamentally from the actein/deoxyactein series in its epoxidation pattern, glycosylation, and the presence of a Δ7,8 double bond, which collectively dictate receptor selectivity, metabolic stability, and ultimately the biological readout observed in any given assay [2]. Procurement decisions that treat all black cohosh triterpenes as functionally interchangeable risk introducing uncontrolled variables into mechanistic studies and compromising batch-to-batch reproducibility in quality control applications.

Cimiracemoside I: Quantified Differentiation Evidence for Scientific Selection Against Closest Analogs


Cimiracemoside I Demonstrates the Highest 5-HT7 Receptor Inhibition Among Ten Tested Black Cohosh Triterpene Glycosides

In a direct head-to-head comparative screen against the human 5-HT7 serotonin receptor, Cimiracemoside I exhibited the greatest percentage inhibition at 250 μg/mL among ten structurally related black cohosh constituents tested under identical conditions [1]. At the same concentration, Cimiracemoside I achieved 69% inhibition, notably higher than the most commonly referenced black cohosh marker compounds actein (50%) and 23-epi-26-deoxyactein (31%), as well as 26-deoxyactein (55%) and 2-O-acetylactein (47%) [1].

5-HT7 receptor serotonin receptor antagonism menopausal symptom mechanism neuropharmacology

Structural Basis for Cimiracemoside I Differentiation: Δ7,8 Dehydrogenation and 23-epi Configuration Create a Distinct Pharmacophoric Scaffold

Cimiracemoside I is uniquely characterized among black cohosh cycloartane glycosides by the combination of a Δ7,8 double bond in the triterpene skeleton, a 23-epi configuration, and the absence of both the C-12 acetoxy and C-26 methyl groups present in actein and 23-epi-26-deoxyactein [1]. The full structural assignment—7-dehydro-23-epi-12,26-dideoxyacteol-3-O-β-D-xylopyranoside—was established through 1D and 2D NMR, high-resolution mass spectrometry, and comparison with synthetic derivatives [1]. In contrast, actein contains a C-12β acetoxy group and a saturated C-7,8 bond, while 23-epi-26-deoxyactein retains the C-26 oxygen functionality but lacks the Δ7,8 unsaturation [2].

structural elucidation triterpene glycoside structure-activity relationship NMR spectroscopy chemotaxonomic marker

Cimiracemoside I Exhibits Negligible cAMP Phosphodiesterase Inhibition, Distinguishing It from Broader-Acting Triterpene Glycosides

When screened for inhibitory activity against cAMP phosphodiesterase (PDE) from bovine aorta at 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM), Cimiracemoside I was classified as 'insignificant,' indicating no meaningful enzyme inhibition under these conditions [1]. This contrasts with certain other cycloartane glycosides from Cimicifuga species that have demonstrated measurable PDE inhibition, suggesting that the Cimiracemoside I scaffold confers a degree of selectivity against this particular phosphodiesterase target [1]. The absence of PDE inhibition is structurally consistent with the compound's lack of the C-12 acetoxy group and the presence of the Δ7,8 unsaturation, which may alter hydrogen-bonding patterns relative to PDE-active congeners [2].

cAMP phosphodiesterase target selectivity off-target profiling in vitro pharmacology

Cimiracemoside I as a Discrete Constituent in Black Cohosh HPLC Fingerprinting: Differentiated Retention and Detection Characteristics vs. Major Triterpene Markers

Validated HPLC methods with evaporative light scattering detection (ELSD) have been developed for the quantitative analysis of black cohosh constituents, and while Cimiracemoside I was not among the 16 most abundant compounds quantified in the primary method development paper, its presence is documented in LC-MS fingerprint profiles of Cimicifuga species where it displays distinct retention and mass spectrometric characteristics . The compound's molecular formula (C35H52O8, MW 600.8) and exact mass (600.36621861 g/mol) provide unique extracted ion chromatogram (EIC) signatures at m/z 600.366 [M]+ that differentiate it from co-eluting isobaric or near-isobaric triterpenes [1]. Unlike the three major triterpenoid glycosides commonly used for black cohosh standardization—cimiracemoside A, 23-epi-26-deoxyactein, and actein—Cimiracemoside I represents a minor yet structurally distinct component that can serve as an authenticity marker for species-level differentiation .

HPLC analysis quality control reference standard chromatographic fingerprinting dietary supplement authentication

High-Value Application Scenarios for Cimiracemoside I (CAS 473554-73-3) in Academic and Industrial Research Settings


Serotonergic Mechanism-of-Action Studies for Menopausal Symptom Therapeutics

Cimiracemoside I, with its demonstrated 69% 5-HT7 receptor inhibition at 250 μg/mL—the highest among ten tested black cohosh triterpenes—is the compound of choice for researchers seeking to dissect the serotonergic contribution to black cohosh's clinical effects on vasomotor symptoms and mood disturbances [1]. Its superior potency at 5-HT7 relative to actein (50% inhibition) and 23-epi-26-deoxyactein (31% inhibition) makes it the preferred pharmacological probe for studies requiring robust target engagement at this receptor subtype. Experimental designs comparing Cimiracemoside I with lower-potency analogs can help establish whether 5-HT7 antagonism is a primary or contributory mechanism in the alleviation of hot flashes and night sweats.

Chromatographic Reference Standard for High-Resolution Botanical Authentication and Adulteration Detection

The unique structural signature of Cimiracemoside I—defined by its Δ7,8 double bond (13C NMR signals at δ ~114 and ~144 ppm), 23-epi configuration, and distinct exact mass (600.36621861 g/mol)—positions it as a valuable minor marker for LC-MS-based authentication of black cohosh raw materials and finished products [2][3]. When used alongside the three major quantitative markers (cimiracemoside A, 23-epi-26-deoxyactein, actein), Cimiracemoside I adds an orthogonal identification dimension that enhances the discriminatory power of fingerprinting methods, particularly for distinguishing authentic Cimicifuga racemosa from other Actaea/Cimicifuga species or detecting adulteration with non-triterpene-containing materials.

Selective Pharmacological Tool Compound for cAMP-Independent Pathway Dissection

For researchers designing experiments to isolate serotonergic or other receptor-mediated signaling pathways from confounding cAMP/PDE-dependent effects, Cimiracemoside I's demonstrated lack of cAMP phosphodiesterase inhibition provides a cleaner pharmacological profile than broader-spectrum triterpene glycosides [1]. This selectivity is particularly valuable in neuronal cell-based assays where cAMP signaling cross-talk can obscure interpretation of 5-HT7-mediated outcomes. Procurement of Cimiracemoside I as a defined single entity, rather than relying on multi-component black cohosh extracts, enables controlled dose-response studies with unambiguous attribution of observed effects to the specific chemical entity.

Structure-Activity Relationship (SAR) Studies on Cycloartane Glycoside Scaffolds

The Cimiracemoside I scaffold, featuring the combination of Δ7,8 unsaturation, 23-epi stereochemistry, and C-12/C-26 deoxygenation, represents a distinct chemotype within the cycloartane triterpene glycoside family [1]. Procurement of this compound enables medicinal chemistry and natural product research groups to systematically probe the contribution of these individual structural features to receptor binding, metabolic stability, and cytotoxicity. Comparative SAR panels incorporating Cimiracemoside I alongside actein (C-12β-OAc, saturated C-7,8), 23-epi-26-deoxyactein (C-12 deoxy, C-26 deoxy, saturated C-7,8), and cimiracemoside A can map the pharmacophoric determinants of 5-HT7 affinity and PDE selectivity within this natural product class.

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